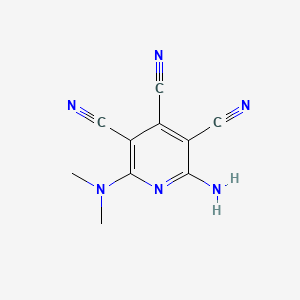
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- is a heterocyclic organic compound with the molecular formula C10H8N6. This compound is characterized by the presence of a pyridine ring substituted with three cyano groups and an amino group, along with a dimethylamino group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diaminopyridine with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of cyano and amino groups allows it to form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4,5-tricyanopyridine
- 2-Amino-6-methylamino-3,4,5-pyridinetricarbonitrile
- 2-Amino-6-ethylamino-3,4,5-pyridinetricarbonitrile
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties .
Properties
CAS No. |
102206-78-0 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-amino-6-(dimethylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C10H8N6/c1-16(2)10-8(5-13)6(3-11)7(4-12)9(14)15-10/h1-2H3,(H2,14,15) |
InChI Key |
NZBSPFRVUFSZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






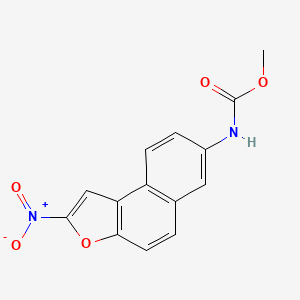
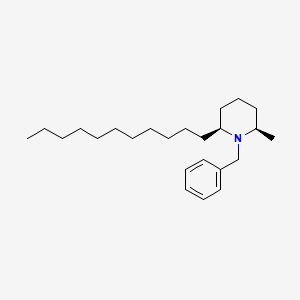
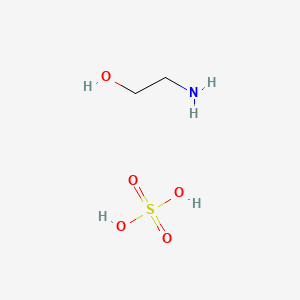
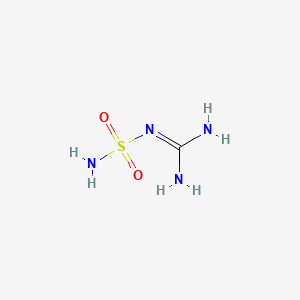
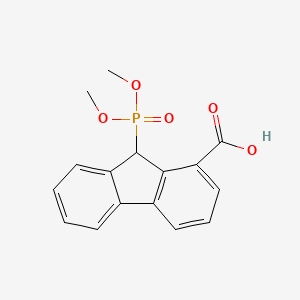
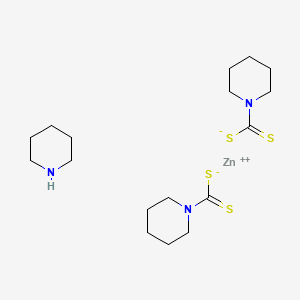


![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)

